![molecular formula C15H15N3O2S2 B605703 AVN-211 CAS No. 1173103-84-8](/img/structure/B605703.png)
AVN-211
描述
准备方法
AVN-211 的合成涉及多个步骤,从制备吡唑并[1,5-a]嘧啶核心结构开始。合成路线通常包括以下步骤:
吡唑并[1,5-a]嘧啶核的形成: 这涉及在受控条件下对适当的前体进行环化。
甲基硫基的引入: 这一步涉及用合适的试剂用甲基硫基取代氢原子。
磺酰化: 苯磺酰基通过磺酰化反应引入,通常使用磺酰氯试剂.
This compound 的工业生产方法很可能涉及对这些合成步骤的优化,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
AVN-211 经历了几种类型的化学反应,包括:
氧化: 甲基硫基可以在适当的条件下被氧化为亚砜或砜。
还原: 苯磺酰基可以在还原条件下被还原为苯硫醚。
这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂,用于还原的氢化铝锂等还原剂,以及用于取代的甲醇钠等亲核试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
Cognitive Enhancement
AVN-211 has been investigated for its potential to improve cognitive performance in various preclinical models. Studies have shown that it enhances learning and memory retention in animal models of Alzheimer’s disease . For instance, in maze tests designed to evaluate memory function, animals treated with this compound demonstrated significantly improved performance compared to control groups .
Neuroprotection
The compound's neuroprotective properties are particularly relevant in the context of neurodegenerative diseases. Research indicates that this compound may help combat memory loss associated with Alzheimer’s disease by blocking the 5-HT6 receptor more effectively than other compounds currently under investigation .
Treatment for Schizophrenia
This compound is being explored as an adjunct therapy for schizophrenia. A Phase II clinical study involving 80 patients stabilized on antipsychotic treatment showed that while primary efficacy endpoints did not reach statistical significance, there was a trend towards improvement in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) . This suggests that this compound may amplify the effects of existing antipsychotic medications.
Preclinical Studies
Preclinical evaluations have highlighted the compound’s favorable pharmacokinetic profile and low toxicity. In various behavioral models relevant to Alzheimer’s disease, this compound outperformed established drugs like memantine in enhancing cognitive performance . The compound's selectivity for the 5-HT6 receptor is significantly higher than that of similar compounds, making it a promising candidate for further development .
Pilot Study on Schizophrenia
A multicenter double-blind randomized placebo-controlled pilot study assessed the efficacy and safety of this compound in patients with schizophrenia. Patients receiving this compound exhibited a tendency towards improved PANSS scores compared to those on placebo, indicating potential benefits in managing schizophrenia symptoms when combined with standard antipsychotic therapy .
Alzheimer’s Disease Models
In laboratory studies focused on Alzheimer’s disease models, this compound demonstrated significant improvements in memory function among treated animals compared to controls. These findings support its potential use as a therapeutic agent for cognitive deficits associated with Alzheimer’s disease .
作用机制
AVN-211 通过选择性拮抗 5-HT6 受体发挥其作用。该受体主要位于中枢神经系统,参与调节认知过程、情绪和神经保护。通过阻断 5-HT6 受体,this compound 增强认知功能并提供神经保护作用。 所涉及的分子靶点和途径包括神经递质释放的调节以及与神经保护相关的细胞内信号通路的调节 .
相似化合物的比较
AVN-211 在 5-HT6 受体拮抗剂中是独特的,因为它具有高选择性和效力。类似的化合物包括:
SB-742457: 另一种具有潜在认知增强作用的 5-HT6 受体拮抗剂。
Lu AE58054: 一种正在开发用于阿尔茨海默病的 5-HT6 受体拮抗剂。
生物活性
AVN-211 is a novel, highly selective antagonist of the 5-HT6 receptor, primarily investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease and psychiatric conditions like schizophrenia. This compound has garnered attention due to its promising biological activity, particularly in enhancing cognitive function and acting as an adjunct therapy to antipsychotic medications.
This compound operates by selectively blocking the 5-HT6 receptor, which is implicated in various neurological processes, including cognition, mood regulation, and memory. The inhibition of this receptor is believed to enhance the release of neurotransmitters such as acetylcholine and dopamine, thereby improving cognitive functions and exhibiting potential anxiolytic effects.
Preclinical Studies
In preclinical evaluations, this compound demonstrated significant improvements in cognitive performance across various behavioral models relevant to Alzheimer’s disease. Notably, it outperformed established drugs like memantine in enhancing learning and memory retention. The compound exhibited low toxicity and a favorable pharmacokinetic profile, making it a strong candidate for further clinical investigation .
Phase II Clinical Study
A multicenter double-blind randomized placebo-controlled pilot study was conducted to assess the efficacy and safety of this compound in patients with schizophrenia who were on stable antipsychotic therapy. The study involved 80 patients who received either 8 mg of this compound or a placebo for six weeks. Although the primary efficacy endpoints did not show statistically significant differences between groups, there was a notable trend towards improved PANSS (Positive and Negative Syndrome Scale) scores among those receiving this compound .
Add-On Treatment Study
Another trial focused on the add-on effects of this compound in patients stabilized on antipsychotic medication. This study revealed significant improvements in PANSS positive subscale scores and attention measures compared to placebo. Specifically, the treatment group showed enhanced performance on attention tasks, indicating that this compound not only aids in managing psychotic symptoms but also contributes positively to cognitive functions .
Summary of Clinical Findings
Study | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|
Phase II Pilot Study | Schizophrenia patients on antipsychotics | 8 mg QD | 6 weeks | No serious adverse effects; trend towards improved PANSS scores |
Add-On Treatment Study | Stabilized schizophrenia patients | This compound vs. Placebo | 4 weeks | Significant improvement in PANSS positive subscale; enhanced attention measures |
Case Study: Schizophrenia Management
In a case involving a patient with chronic schizophrenia who was experiencing incomplete remission on atypical antipsychotics, the addition of this compound resulted in noticeable improvements in both psychiatric symptoms and cognitive performance. The patient reported reduced hallucinations and better engagement in daily activities, supporting the hypothesis that 5-HT6 antagonism can amplify antipsychotic effects .
Case Study: Alzheimer’s Disease
Another case highlighted the use of this compound in an elderly patient with early-stage Alzheimer’s disease. After eight weeks of treatment, cognitive assessments indicated significant improvements in memory recall and executive function tasks compared to baseline measurements. The patient exhibited fewer behavioral disturbances, suggesting that this compound may also have a stabilizing effect on mood and behavior .
属性
IUPAC Name |
3-(benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAUCBGUWGWPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032056 | |
Record name | AVN-211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173103-84-8 | |
Record name | 5,7-Dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173103-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AVN-211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVN-211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B63H3RXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。